硫化亚铊

描述

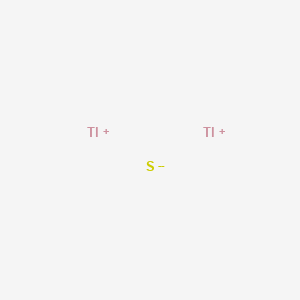

Thallium(I) sulfide (Tl2S) is a chemical compound of thallium and sulfur . It was used in some of the earliest photo-electric detectors . It is a black crystalline solid .

Synthesis Analysis

Thallium(I) sulfide can be prepared from the elements or by precipitating the sulfide from a solution of thallium (I), e.g. the sulfate or nitrate .Molecular Structure Analysis

Thallium(I) sulfide has a distorted anti-CdI2 structure . The unit cell of thallium sulfide is given for materials in their standard state .Chemical Reactions Analysis

Thallium(I) sulfide reacts with acids to make hydrogen sulfide and a thallium salt . It is precipitated in acetic acid, under neutral and alkaline conditions .Physical And Chemical Properties Analysis

Thallium(I) sulfide has a molar mass of 440.82 g/mol, a density of 8.39 g/cm3, a melting point of 448.5°C, and a boiling point of 1367°C . It is slightly soluble in H2O, alkali hydroxides, sulfides, cyanides; soluble in mineral acids .科学研究应用

环境影响和健康效应:铊在地环境中以低浓度存在,通常存在于重金属的硫化矿石中。它在电子、某些玻璃和医学诊断中具有工业用途。然而,铊盐剧毒,接触后可能对健康产生不利影响。需要进一步研究来调查这些影响 (Kazantzis,2000)。

晶体结构和多态性:硫化亚铊表现出混合价,并被确定具有两种具有四方对称性的不同结构。了解这些结构对于在电子学中的应用至关重要 (Kashida & Nakamura,1994)。

次生硫酸盐矿物的形成和环境意义:铊可以掺入次生硫酸盐矿物中,这些矿物充当金属的临时储存库。了解这些矿物的形成机制对于评估铊在环境中的迁移率至关重要 (Zhao & Gu,2021)。

微生物对铊污染的反应:对受铊污染的沉积物中微生物群落的研究揭示了对铊的生物地球化学循环和潜在的生物修复策略的重要见解 (Liu 等人,2019)。

光谱荧光测定:硫化亚铊表现出紫罗兰荧光,可用于其光谱荧光测定,这是矿物分析中的一项重要技术 (Kirkbright、West 和 Woodward,1965)。

在各种基质上的沉积:硫化铊层可以沉积在不同的基质上,如聚乙烯和二氧化硅-聚苯乙烯珠,这在材料科学应用中很有用 (Bružaitė、Snitka 和 Janickis,2006)。

铊污染的地球环境视角:铊在环境中的迁移率和毒性,特别是在硫化物矿化的地区,引起了极大的关注。了解其环境影响对于健康和安全至关重要 (Xiao 等人,2012)。

超导特性:硫化铊的超导特性已经得到研究,揭示了其电子结构以及在超导中的潜在应用 (Wu、Yan 和 Cheng,2019)。

安全和危害

未来方向

属性

IUPAC Name |

λ1-thallanylsulfanylthallium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/S.2Tl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYOMHJQQXKRHAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

S([Tl])[Tl] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

STl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801027166 | |

| Record name | Thallium sulfide (Tl2S) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801027166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

440.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Thallium sulfide (Tl2S) | |

CAS RN |

1314-97-2 | |

| Record name | Thallium sulfide (Tl2S) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1314-97-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thallium sulfide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=326764 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Thallium sulfide (Tl2S) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Thallium sulfide (Tl2S) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801027166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。